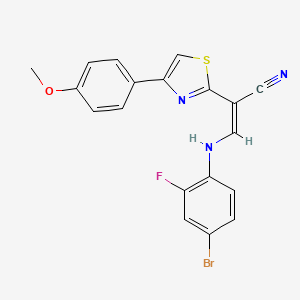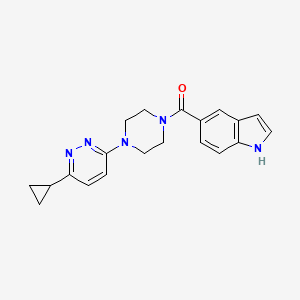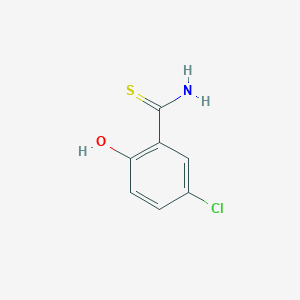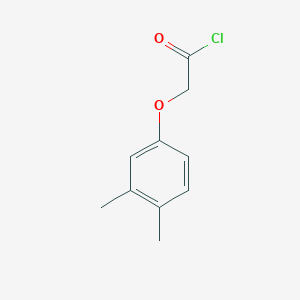![molecular formula C20H20N4O5S B3000426 N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946273-98-9](/img/structure/B3000426.png)
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C20H20N4O5S and its molecular weight is 428.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications of Sulfonamides
Sulfonamides are a group of synthetic antibacterial agents containing the sulfonamide group. They have been studied extensively for their therapeutic potential and applications in treating various infections. The research applications of sulfonamides span across microbiology, pharmacology, and medical research, focusing on their antibacterial efficacy, mechanisms of action, resistance patterns, and potential side effects.
Antibacterial Efficacy and Mechanism of Action : Sulfonamides, such as sulfamethoxazole, are widely used in combination with trimethoprim (e.g., co-trimoxazole) for their synergistic effects in treating infections. They inhibit folic acid synthesis in bacteria, which is crucial for bacterial DNA synthesis and replication. This mechanism underpins their broad application in combating bacterial infections, including urinary tract infections, respiratory infections, and certain types of pneumonia (Spadoni et al., 2007).
Research on Drug-Induced Adverse Reactions : Despite their therapeutic benefits, sulfonamides are also associated with adverse reactions, such as hypersensitivity reactions, which have been a subject of medical research. Studies aim to understand the genetic and metabolic factors contributing to these reactions, potentially leading to more personalized and safer drug use (Rieder et al., 1991).
Resistance Patterns and Cross-Reactivity : The emergence of bacterial resistance to sulfonamides has prompted research into resistance mechanisms, cross-reactivity with other drugs, and the development of new sulfonamide derivatives with improved efficacy and lower resistance rates. This area of research is critical for maintaining the clinical utility of sulfonamides against a backdrop of increasing antimicrobial resistance (Tornero et al., 2004).
Clinical Trials and Pharmacokinetics : Sulfonamides have been subject to clinical trials to assess their pharmacokinetics, optimal dosing strategies, and efficacy in different patient populations, including those with compromised immune systems or specific genetic profiles. Such research helps optimize the use of sulfonamides in clinical settings, minimizing risks and maximizing therapeutic outcomes (Hughes et al., 1987).
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of unique chemicals provided for early discovery researchers
Mode of Action
It is known that the compound contains a pyrimidine ring, which is a key structure in many biological compounds . The presence of the pyrimidine ring suggests that the compound may interact with its targets through hydrogen bonding or other types of molecular interactions.
Biochemical Pathways
Given the presence of the pyrimidine ring, it is possible that the compound may interact with pathways involving pyrimidine metabolism or signaling
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. The compound is provided for early discovery researchers, suggesting that it may have potential therapeutic or biological effects . .
Propriétés
IUPAC Name |
N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-13-21-19(12-20(22-13)27-2)23-14-3-5-15(6-4-14)24-30(25,26)16-7-8-17-18(11-16)29-10-9-28-17/h3-8,11-12,24H,9-10H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYLIAPKLCMICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride](/img/structure/B3000344.png)



![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3000352.png)
![1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B3000355.png)
![N-(3,4-difluorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3000356.png)

![N-(2-Phenylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3000358.png)
![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B3000359.png)


![N-(2,5-dimethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B3000362.png)
![6-chloro-N-[(oxolan-2-yl)methyl]-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B3000364.png)